4-Carboxybenzenesulfonazide

Catalog No.
S1519951
CAS No.
17202-49-2
M.F
C7H5N3O4S
M. Wt
227.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Carboxybenzenesulfonazide

CAS Number

17202-49-2

Product Name

4-Carboxybenzenesulfonazide

IUPAC Name

4-azidosulfonylbenzoic acid

Molecular Formula

C7H5N3O4S

Molecular Weight

227.2 g/mol

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)

InChI Key

OWULJVXJAZBQLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]

Synthesis of Organic Molecules:

4-(Azidosulfonyl)benzoic acid finds application as a versatile building block in the synthesis of various organic molecules. Its presence of the azide group (-N₃) makes it a valuable reagent for click chemistry reactions, allowing efficient conjugation with other molecules containing complementary functional groups. This approach has been utilized in the synthesis of complex organic molecules such as peptides, carbohydrates, and drug candidates.

Bioconjugation and Labeling:

The azide group in 4-(Azidosulfonyl)benzoic acid also enables its use in bioconjugation reactions. This technique allows the attachment of the molecule to biomolecules like proteins, antibodies, and nucleic acids. This labeling strategy facilitates the study of these biomolecules in various research applications, including:

  • Immunolabeling: Conjugating 4-(Azidosulfonyl)benzoic acid to antibodies enables the visualization and localization of specific proteins within cells or tissues.
  • Drug Delivery: Attaching this molecule to drug carriers allows for targeted drug delivery to specific cells or tissues.
  • Biosensors: Bioconjugation with 4-(Azidosulfonyl)benzoic acid can be employed in the development of biosensors for the detection of specific biomolecules.

4-Carboxybenzenesulfonazide is a chemical compound with the molecular formula C₇H₆N₃O₄S and a molecular weight of 227.2 g/mol. It is characterized by the presence of both a carboxylic acid group and a sulfonamide group, which contribute to its unique reactivity and properties. The compound appears as a solid with a melting point of approximately 180 °C (decomposing) and is soluble in various organic solvents, making it suitable for numerous chemical applications .

, particularly in the context of click chemistry. This compound can undergo nucleophilic substitution reactions, azide-alkyne cycloaddition, and reduction to amines. Its azide functional group is particularly valuable for facilitating these transformations, allowing for the formation of carbon-heteroatom bonds and other complex structures .

Key reactions include:

  • Click Chemistry: The azide group allows for efficient coupling with alkynes to form triazoles, which are important in drug discovery and material science .
  • Hydroazidation Reactions: This compound acts as a catalyst for the synthesis of organoazides, expanding its utility in organic synthesis .

4-Carboxybenzenesulfonazide can be synthesized through several methods, including:

  • Direct Sulfonation: The reaction of benzenesulfonyl chloride with sodium azide in the presence of a base can yield 4-Carboxybenzenesulfonazide.
  • Carboxylation: The introduction of a carboxylic acid group can be achieved via carbonylation reactions involving appropriate precursors.
  • Click Chemistry Approaches: Utilizing azide-alkyne cycloaddition as a synthetic strategy allows for the incorporation of this compound into larger molecular frameworks efficiently .

The applications of 4-Carboxybenzenesulfonazide span various fields:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
  • Drug Development: Its properties make it suitable for use in developing anti-inflammatory drugs and other pharmaceutical agents.
  • Material Science: The compound is utilized in creating functionalized polymers and materials via click chemistry methods .

Interaction studies involving 4-Carboxybenzenesulfonazide focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with drug targets. Further research is needed to characterize these interactions comprehensively, especially regarding its anti-inflammatory properties and other biological activities .

Several compounds share structural similarities with 4-Carboxybenzenesulfonazide, including:

  • Benzenesulfonamide: Lacks the carboxylic acid group but retains sulfonamide functionality.
  • 4-Aminobenzenesulfonamide: Contains an amino group instead of an azide, affecting its reactivity and biological activity.
  • 4-Sulfobenzoic Acid: Similar in structure but lacks the azide functionality.

Comparison Table

Compound NameStructure FeaturesKey Differences
4-CarboxybenzenesulfonazideCarboxylic acid + sulfonamide + azideUnique azide functionality
BenzenesulfonamideSulfonamide onlyNo carboxyl or azide groups
4-AminobenzenesulfonamideAmino group instead of azideDifferent reactivity profile
4-Sulfobenzoic AcidCarboxylic acid + sulfonateLacks azide functionality

These comparisons highlight the uniqueness of 4-Carboxybenzenesulfonazide in terms of its functional groups and potential applications in various chemical contexts.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17202-49-2

General Manufacturing Information

Benzoic acid, 4-(azidosulfonyl)-: INACTIVE

Dates

Modify: 2023-08-15

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